Ethyl vs. Methyl Substitution Modulates Predicted Physicochemical Properties
The N-ethyl substituent on the imidazole ring of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane (target) results in a higher predicted boiling point and lower predicted density compared to its N-methyl analog . This differentiation is critical for purification (distillation) and formulation (density-dependent handling) workflows.
| Evidence Dimension | Predicted Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling Point: 362.7±32.0 °C; Density: 1.13±0.1 g/cm³ |
| Comparator Or Baseline | 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane (CAS 1094317-96-0): Boiling Point: 351.6±32.0 °C; Density: 1.16±0.1 g/cm³ |
| Quantified Difference | Δ Boiling Point ≈ +11.1 °C; Δ Density ≈ -0.03 g/cm³ |
| Conditions | Predicted values using Advanced Chemistry Development (ACD/Labs) Software; consistent with typical heterocyclic amine prediction models. |
Why This Matters
This quantified difference in boiling point and density informs purification strategy selection and facilitates precise volumetric handling during automated synthesis or high-throughput screening.
